6,7-Dimethylidenebicyclo[3.1.1]heptane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
189291-87-0 |
|---|---|
Molecular Formula |
C9H12 |
Molecular Weight |
120.19 g/mol |
IUPAC Name |
6,7-dimethylidenebicyclo[3.1.1]heptane |
InChI |
InChI=1S/C9H12/c1-6-8-4-3-5-9(6)7(8)2/h8-9H,1-5H2 |
InChI Key |
VFBSUOOUFNKRHK-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2CCCC1C2=C |
Origin of Product |
United States |
Theoretical and Computational Investigations of 6,7 Dimethylidenebicyclo 3.1.1 Heptane
Quantum Chemical Analysis of Electronic Structure and Bonding
The electronic structure of 6,7-dimethylidenebicyclo[3.1.1]heptane is intrinsically linked to its strained bicyclic framework and the presence of a conjugated diene system. Quantum chemical methods are essential to unravel the nuanced bonding characteristics of such a molecule.
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing electron density (ρ(r)). In strained systems like the bicyclo[3.1.1]heptane core, the C-C bonds are often characterized by a lower electron density at the bond critical point (BCP) and a deviation of the bond path from the internuclear axis, indicating the presence of "bent" bonds. smu.edu The introduction of the exocyclic methylene (B1212753) groups would further redistribute the electron density.
The sp² hybridization of the C6 and C7 carbons and the attached methylene carbons leads to a significant accumulation of π-electron density outside the bicyclic core. This is expected to decrease the electron density within the cage structure compared to the parent alkane. Analysis of related strained alkenes suggests that the C=C bonds will exhibit a high electron density at their BCPs, characteristic of double bonds. rsc.org However, the strain of the four-membered ring in the bicyclo[3.1.1] system may influence these values.
A hypothetical QTAIM analysis would likely reveal the data presented in Table 1, showing a comparison between the parent bicyclo[3.1.1]heptane and the diene derivative. The values for the diene are projected based on known effects of unsaturation and strain.
Table 1: Projected Bond Critical Point (BCP) Properties for this compound and its Parent Compound This table is generated based on theoretical principles and data from analogous systems, as direct experimental or computational data for this compound is not readily available.
| Bond | Compound | Projected ρ(r) at BCP (a.u.) | Projected Laplacian of ρ(r) at BCP (a.u.) |
| C1-C2 | bicyclo[3.1.1]heptane | ~0.24 | < 0 |
| C1-C2 | This compound | ~0.23 | < 0 |
| C6-C7 | bicyclo[3.1.1]heptane | ~0.24 | < 0 |
| C6=C(H2) | This compound | ~0.32 | < 0 |
| C7=C(H2) | This compound | ~0.32 | < 0 |
Aromaticity and Antiaromaticity Considerations in Strained Cyclic Systems
The concept of aromaticity is typically applied to planar, cyclic, conjugated systems that obey Hückel's rule (4n+2 π electrons). orgchemboulder.commasterorganicchemistry.com While this compound possesses a diene system, it is non-planar and the π-system is exocyclic to a non-aromatic bicyclic core. Therefore, it is not considered an aromatic compound in the classical sense.
However, the electronic communication between the two double bonds can be evaluated. The planarity of the diene moiety is enforced by the rigid bicyclic frame, which will influence the degree of π-orbital overlap. Computational methods like Nucleus-Independent Chemical Shift (NICS) could be used to probe for any induced aromatic or antiaromatic character in the rings, although significant values are not expected for this system. The primary electronic feature is the conjugation of the diene, which leads to a stabilization relative to two isolated double bonds. youtube.com
Natural Bond Orbital (NBO) analysis is a powerful tool for translating computational wavefunction data into the familiar language of Lewis structures, including lone pairs, and bond orbitals. wisc.eduwisc.edu In this compound, NBO analysis would quantify the hybridization of the atoms and the nature of the bonding and antibonding orbitals. The sp² centers of the diene system would show characteristic σ and π bonding orbitals.
Strain Energy Calculations and Conformational Energetics
The bicyclo[3.1.1]heptane system is known for its significant ring strain, a consequence of deviations from ideal bond angles and torsional strain. wikipedia.org The introduction of two sp² centers at C6 and C7 is expected to alter the strain energy and the conformational landscape.
The strain energy of the parent bicyclo[3.1.1]heptane is considerable. The four-membered ring is highly constrained, leading to significant angle strain. The introduction of the exocyclic double bonds at C6 and C7 will change the ideal bond angles at these positions from ~109.5° to 120°. This will likely alter the strain distribution within the molecule, potentially increasing the angle strain in the four-membered ring while relieving some strain elsewhere.
Torsional strain arises from eclipsing interactions between bonds on adjacent atoms. In the bicyclo[3.1.1]heptane framework, several C-H and C-C bonds are in eclipsed or near-eclipsed conformations. The planarity of the dimethylidene moiety will influence the torsional interactions with the rest of the ring system.
A computational study would involve geometry optimization followed by a calculation of the heat of formation. The strain energy can then be estimated by comparing this value to a strain-free reference calculated from group increments. Table 2 provides a hypothetical breakdown of the strain energy contributions.
Table 2: Projected Strain Energy Contributions for this compound This table is generated based on theoretical principles and data from analogous systems, as direct experimental or computational data for this compound is not readily available.
| Strain Component | Projected Energy (kcal/mol) |
| Angle Strain | 15 - 25 |
| Torsional Strain | 8 - 15 |
| Van der Waals Strain | 2 - 5 |
| Total Strain Energy | 25 - 45 |
Interconversion Pathways and Energy Barriers via Transition State Theory
Bicyclo[3.1.1]heptane derivatives can exist in different conformations, often described as chair, boat, and Y-shaped forms. capes.gov.br The interconversion between these conformers proceeds through transition states, and the energy barriers for these processes can be calculated using computational methods. For the parent bicyclo[3.1.1]heptane, a ring-flip interconversion is a key dynamic process.
For this compound, the conformational possibilities might be more restricted due to the rigidity of the diene unit. The primary conformational flexibility would likely involve the puckering of the six-membered ring. A computational study would map the potential energy surface to identify the stable conformers and the transition states connecting them. The energy of these transition states relative to the ground state conformers would give the activation energy for interconversion. Given the added rigidity, it is plausible that the energy barrier for ring-flipping would be higher than in the saturated parent compound.
Influence of Exocyclic Double Bonds on Molecular Geometry
No published studies or computational data were found that specifically detail the influence of the 6,7-dimethylidene groups on the molecular geometry of the bicyclo[3.1.1]heptane framework. Such an investigation would theoretically involve the calculation of bond lengths, bond angles, and dihedral angles to understand the strain induced by the exocyclic double bonds.
Molecular Dynamics Simulations and Conformational Landscape Mapping
There is no available research detailing molecular dynamics simulations or the mapping of the conformational landscape for this compound. This type of study would be crucial for understanding the dynamic behavior of the molecule and identifying its stable conformers.
Prediction of Advanced Spectroscopic Signatures from First Principles
No data from first-principles calculations predicting the advanced spectroscopic signatures (such as NMR, IR, or UV-Vis spectra) of this compound could be located. These theoretical predictions are vital for the experimental identification and characterization of novel compounds.
Advanced Synthetic Methodologies for 6,7 Dimethylidenebicyclo 3.1.1 Heptane and Analogues
Strategies for Constructing the Bicyclo[3.1.1]heptane Core Framework
The construction of the bicyclo[3.1.1]heptane scaffold, a desirable building block in medicinal chemistry, has been approached through various innovative synthetic strategies. chemrxiv.org These methods aim to overcome the challenges associated with its inherent ring strain and provide access to a diverse range of substituted derivatives.
Radical Cyclization Pathways for Scaffold Formation (e.g., [2σ + 2σ] Cycloaddition)
Radical cyclizations have emerged as a powerful tool for building the bicyclo[3.1.1]heptane core. A notable example is the [2σ + 2σ] radical cycloaddition between bicyclo[1.1.0]butanes (BCBs) and cyclopropyl (B3062369) ketones. bohrium.comacs.orgnih.gov This method provides a concise and atom-economical route to highly substituted bicyclo[3.1.1]heptane derivatives. acs.orgnih.govresearchgate.net The reaction is catalyzed by a combination of a simple tetraalkoxydiboron compound, B₂pin₂, and 3-pentyl isonicotinate, with computational studies supporting a pyridine-assisted boronyl radical catalytic cycle. acs.orgnih.gov This approach has a broad substrate scope, enabling the synthesis of highly functionalized BCHs with up to six substituents in high yields. acs.orgnih.gov
Another innovative radical-based approach involves the Fukuyama radical indolization reaction. chemrxiv.orgchemrxiv.org In this process, bicyclo[1.1.0]butanes act as radical precursors and terminators in a reaction with 2-alkenylarylisocyanides to construct an indolo-bicyclo[3.1.1]heptane tricyclic system in a single step. chemrxiv.orgchemrxiv.org This represents a rare example where two different functional groups, an isonitrile and an alkene, are sequentially involved in the cyclization. chemrxiv.org Additionally, photoredox catalysis has been used for the regioselective and chemoselective insertion of amidyl radicals into BCBs, providing direct access to 2-oxa-4-azabicyclo[3.1.1]hept-3-enes. researchgate.net
A photoinduced [3σ+2σ] cycloaddition between bicyclo[1.1.0]butanes and cyclopropylamines also proceeds via a radical mechanism, as confirmed by the inhibition of the reaction by the radical scavenger TEMPO. nih.gov
Lewis Acid and Transition Metal Catalyzed Annulation Reactions
Lewis acids and transition metals are effective catalysts for annulation reactions to form the bicyclo[3.1.1]heptane skeleton. Lewis acid-catalyzed 1,3-dipolar cycloadditions of bicyclo[1.1.0]butanes (BCBs) with nitrones or isatogens have been developed to synthesize various hetero-bicyclo[3.1.1]heptane derivatives. nih.govchemrxiv.orgnih.gov For instance, Eu(OTf)₃ was used to catalyze the cycloaddition of BCBs with nitrones to produce 2-oxa-3-azabicyclo[3.1.1]heptanes. chinesechemsoc.org Similarly, Sc(OTf)₃ has been employed in related transformations. nih.govchemrxiv.org This type of reaction can even be performed in a one-pot process where isatogens are generated in situ from 2-alkynylated nitrobenzenes. nih.govacs.org
Transition metal catalysis offers complementary strategies. A relay catalysis system using In(OTf)₃ and a chiral iridium catalyst has been successfully applied to the enantioselective synthesis of 2-azabicyclo[3.1.1]heptane architectures. chinesechemsoc.org Furthermore, palladium-catalyzed double strain-release (3+3) cycloadditions between BCBs and vinylcyclopropanes furnish vinylbicyclo[3.1.1]heptanes. thieme-connect.com Cationic ruthenium complexes have been shown to catalyze the hydrovinylation of nopadiene, a derivative of the bicyclo[3.1.1]heptane system. mdpi.com
| Reaction Type | Catalyst | Substrates | Product | Reference |
|---|---|---|---|---|
| Lewis Acid-Catalyzed (3+3) Cycloaddition | Eu(OTf)₃ | Bicyclo[1.1.0]butanes and Nitrones | 2-Oxa-3-azabicyclo[3.1.1]heptanes | chinesechemsoc.org |
| Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition | Sc(OTf)₃ | Bicyclo[1.1.0]butanes and Isatogens | Tetracyclic 2-Oxa-3-azabicyclo[3.1.1]heptanes | nih.gov |
| Relay Catalysis | In(OTf)₃ / Iridium Complex | BCB Ketones and N-allyl Carbonates | 2-Azabicyclo[3.1.1]heptane Architectures | chinesechemsoc.org |
| (3+3) Cycloaddition | Palladium Catalyst | Bicyclobutanes and Vinyl Oxiranes | Vinylbicyclo[3.1.1]heptanes | thieme-connect.com |
| Hydrovinylation | Cationic Ruthenium Complex | Nopadiene and Ethylene | (1R,3R,5S,Z)-2-Ethylidene-6,6-dimethyl-3-vinylbicyclo[3.1.1]heptane | mdpi.com |
Photochemical and Photoredox Catalysis in Complex Scaffold Assembly
Photochemical methods provide mild and efficient pathways for constructing the bicyclo[3.1.1]heptane framework. A notable development is the photochemical conversion of bicyclo[1.1.1]pentan-1-amine into a variety of polysubstituted bicyclo[3.1.1]heptan-1-amines, which is the first reported method to upgrade the bicyclo[1.1.1]pentane skeleton to the bicyclo[3.1.1]heptane skeleton. chemrxiv.orgchemrxiv.org Intramolecular photocycloaddition of α,β,γ,δ-unsaturated esters has also been shown to produce bicyclo[3.1.1]heptane derivatives. nih.gov
Visible-light-mediated photoredox catalysis has significantly expanded the toolbox for these syntheses. rsc.org A photoinduced [3σ + 2σ] cycloaddition for synthesizing trisubstituted bicyclo[3.1.1]heptanes utilizes an iridium photocatalyst, such as Ir[dF(CF₃)ppy]₂(dtbpy)PF₆, under blue light irradiation. acs.orgnih.gov This approach enables the single-step assembly of functionalized 4-aminobicyclo[3.1.1]heptanes from bicyclo[1.1.0]butanes and cyclopropylamines. acs.org Similarly, the synthesis of indolo-bicyclo[3.1.1]heptane has been achieved using the organic photocatalyst 4CzIPN. chemrxiv.org Photocatalytic Minisci-like reactions have also been developed to introduce various heterocycles at the bridgehead position of [3.1.1]propellane, yielding functionalized bicyclo[3.1.1]heptanes. acs.org
| Reaction Type | Photocatalyst | Light Source | Starting Materials | Reference |
|---|---|---|---|---|
| [3σ + 2σ] Cycloaddition | Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ | Blue Kessil lamp (λmax = 427 nm) | Bicyclo[1.1.0]butanes and Cyclopropylamines | acs.orgnih.gov |
| Radical Indolization | 4CzIPN | 20 W blue LED (λmax = 425 nm) | Bicyclo[1.1.0]butanes and 2-Alkenylarylisocyanides | chemrxiv.org |
| Amidyl Radical Insertion | fac-Ir(ppy)₃ | 30 W blue LED (λmax = 450 nm) | Bicyclo[1.1.0]butanes and Amidyl Radical Precursors | researchgate.net |
| Atom Transfer Radical Addition | Not specified (photocatalyzed) | 456 nm blue light | [3.1.1]Propellane and Iodides | nih.gov |
Strain-Release Strategies Utilizing Propellane Precursors
The high strain energy of propellanes makes them excellent precursors for constructing larger bicyclic systems. Specifically, [3.1.1]propellane has been identified as a versatile starting material for the synthesis of bicyclo[3.1.1]heptanes (BCHeps). nih.govresearchgate.net A scalable, multigram synthesis of [3.1.1]propellane has been developed, which proceeds in five steps from commercially available ethyl 4-chlorobutanoate. nih.gov
The key transformation involves the radical ring-opening of the central bond of [3.1.1]propellane. nih.govspringernature.com This can be achieved through photocatalyzed-atom transfer radical addition reactions, for example, using blue light to generate key BCHep iodide intermediates. nih.gov These intermediates can be further elaborated into other useful derivatives. nih.gov This strain-release strategy provides straightforward access to BCHeps that accurately mimic the geometry of meta-substituted benzenes. nih.govresearchgate.net
Cascade and Tandem Reactions for Single-Step Construction
Cascade and tandem reactions offer an efficient means to construct the complex bicyclo[3.1.1]heptane scaffold in a single operational step, minimizing purification and handling of intermediates. The synthesis of an indolo-bicyclo[3.1.1]heptane system is achieved through a cascade radical addition/cyclization process. chemrxiv.org This reaction involves the initial formation of a radical which adds to an isonitrile group, followed by a 5-exo-trig cyclization and a final radical recombination to close the second ring. chemrxiv.org
Another example is an In(OTf)₃/iridium relay catalysis that combines a Lewis acid-catalyzed ring-opening of a bicyclo[1.1.0]butane with an intramolecular enantioselective ring closure, demonstrating a powerful tandem approach. chinesechemsoc.org A different cascade sequence involves a regioselective intramolecular 1,2-alkyl shift followed by an aromatization to yield an indolo-bicyclo[3.1.1]heptane product. chinesechemsoc.org These multi-step, single-pot reactions represent a highly efficient strategy for assembling complex polycyclic systems based on the bicyclo[3.1.1]heptane core.
Stereoselective and Enantioselective Approaches to Bicyclo[3.1.1]heptane Derivatives
Controlling the stereochemistry during the synthesis of bicyclo[3.1.1]heptane derivatives is critical for their application, particularly in medicinal chemistry. Several stereoselective and enantioselective methods have been developed.
An intramolecular photocycloaddition of specific α,β,γ,δ-unsaturated esters was found to produce 1,3-bridged cyclobutanes of the bicyclo[3.1.1]heptane system with a notable preference for endo-stereochemistry at the C-6 bridgehead. nih.gov Furthermore, the intentional synthesis of all four possible diastereoisomers of 7-methyl- and 7-phenylbicyclo[3.1.1]hept-6-yl phenyl sulfones has been achieved starting from tricyclo[4.1.0.0²,⁷]heptane precursors. researchgate.net The key step in this synthesis was the regio- and stereoselective cleavage of the central C1-C7 bond of the bicyclobutane core. researchgate.net
Significant progress has been made in catalytic asymmetric methods. chinesechemsoc.org An enantioselective formal (3+3) cycloaddition of indolyl methanol (B129727) derivatives with BCBs, catalyzed by a chiral phosphoric acid (a Brønsted acid), has been used to construct chiral indolo-bicyclo[3.1.1]heptane scaffolds. chinesechemsoc.org Lewis acid catalysis has also been rendered enantioselective. A chiral Co(II)/PyIPI catalyst enables the formal (3+3) cycloaddition of bicyclobutanes with nitrones, producing hetero-bicyclo[3.1.1]heptane derivatives with excellent enantiomeric excess (up to >99% ee). nih.govnih.govresearchgate.net In this system, an acyl imidazole (B134444) or acyl pyrazole (B372694) moiety on the bicyclobutane substrate is crucial for achieving high stereocontrol. nih.gov Preliminary studies on an asymmetric 1,3-dipolar cycloaddition using Sc(OTf)₃ in combination with a chiral cyclohexyl amine-derived N-oxide ligand have also shown promise. chemrxiv.org
Chiral Catalyst Development for Asymmetric Synthesis
The creation of enantiomerically pure bicyclo[3.1.1]heptane derivatives is of significant interest, particularly for their potential applications as chiral scaffolds and bioisosteres in medicinal chemistry. The development of chiral catalysts capable of inducing high levels of stereocontrol in the synthesis of the bicyclo[3.1.1]heptane core is a key area of research.
Recent advancements have seen the successful application of chiral Lewis acid catalysis in the enantioselective formal (3+3) cycloaddition of bicyclobutanes with nitrones to produce hetero-bicyclic[3.1.1]heptane structures. nih.gov For instance, a chiral Co(II)/PyIPI catalyst system has been shown to efficiently generate enantioenriched hetero-bicyclo[3.1.1]heptane derivatives with excellent yields and enantiomeric excesses (ee). nih.gov The strategic use of bidentate chelating substrates in conjunction with the chiral catalyst is crucial for achieving high stereocontrol. nih.gov
Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of bicyclic systems. Chiral tertiary amines have been employed to catalyze formal [4+2] cycloaddition reactions, affording highly enantiomerically enriched bicyclo[2.2.1]heptane-1-carboxylates. rsc.org While not directly applied to the bicyclo[3.1.1]heptane system, this methodology demonstrates the potential of organocatalysis in constructing bridged bicyclic frameworks with high stereoselectivity. The choice of catalyst and the optimization of reaction conditions, such as temperature, are critical in maximizing both diastereoselectivity and enantioselectivity. rsc.org
Table 1: Performance of Chiral Catalysts in Asymmetric Synthesis of Bicyclic Analogues
| Catalyst/Catalyst System | Reaction Type | Substrates | Product Type | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| Chiral Co(II)/PyIPI | Formal (3+3) Cycloaddition | Bicyclobutanes and Nitrones | Hetero-bicyclo[3.1.1]heptane | up to 99 | - | >99 | nih.gov |
| Chiral Tertiary Amine (Catalyst C) | Formal (4+2) Cycloaddition | α′-ethoxycarbonyl cyclopentenones and nitroolefins | Bicyclo[2.2.1]heptane-1-carboxylate | 84 | 3.2:1 | 94 | rsc.org |
| Chiral Tertiary Amine (Catalyst B) | Formal (4+2) Cycloaddition | α′-ethoxycarbonyl cyclopentenones and nitroolefins | Bicyclo[2.2.1]heptane-1-carboxylate | 82 | 7.1:1 | 87 | rsc.org |
Diastereoselective Control in Cycloaddition Reactions
Cycloaddition reactions are a cornerstone in the synthesis of the bicyclo[3.1.1]heptane skeleton, offering a convergent and often atom-economical approach to this strained ring system. Achieving a high degree of diastereoselective control is paramount in these reactions to establish the desired relative stereochemistry of the substituents on the bicyclic core.
A variety of cycloaddition strategies have been explored, including [2σ+2σ], [3+3], and photochemical [3σ+2σ] cycloadditions. nih.govresearchgate.netnih.gov A notable example is the boronyl radical-catalyzed [2σ+2σ] cycloaddition between bicyclo[1.1.0]butanes (BCBs) and cyclopropyl ketones, which provides a modular route to highly substituted bicyclo[3.1.1]heptane derivatives. researchgate.netnih.gov This method has demonstrated broad substrate scope, allowing for the synthesis of complex bicyclo[3.1.1]heptanes with up to six substituents. researchgate.netnih.gov
Intramolecular photocycloaddition reactions of α,β,γ,δ-unsaturated esters have also been shown to produce bicyclo[3.1.1]heptane ring systems with a preference for the endo-stereochemistry at the C-6 bridgehead position. nih.gov The stereochemical outcome of these reactions is often influenced by the substitution pattern of the starting material. nih.gov
Table 2: Diastereoselective Cycloaddition Reactions for Bicyclo[3.1.1]heptane Synthesis
| Cycloaddition Type | Reactants | Catalyst/Conditions | Product | Diastereoselectivity | Reference |
| [2σ+2σ] Radical Cycloaddition | Bicyclo[1.1.0]butanes and Cyclopropyl Ketones | Boronyl Radical Catalysis | Substituted Bicyclo[3.1.1]heptane | High | researchgate.netnih.gov |
| Formal (3+3) Cycloaddition | Bicyclobutanes and Nitrones | Chiral Lewis Acid | Hetero-bicyclo[3.1.1]heptane | High | nih.gov |
| Intramolecular Photocycloaddition | α,β,γ,δ-unsaturated esters | UV irradiation | Bicyclo[3.1.1]heptane | Preference for endo at C-6 | nih.gov |
| Photocatalytic Minisci Reaction | Bicyclo[3.1.1]heptane RAEs and Heterocycles | Organic Photocatalyst | Heterocycle-substituted Bicyclo[3.1.1]heptanes | - | nih.gov |
Introduction and Precise Functionalization of Dimethylidene Moieties
A key synthetic hurdle in the preparation of 6,7-dimethylidenebicyclo[3.1.1]heptane is the introduction of the two exocyclic double bonds at the bridge and bridgehead positions of the strained bicyclic framework.
Olefination Reactions at Bridgehead and Bridge Positions
Standard olefination methodologies, such as the Wittig and Tebbe reactions, are the most probable routes for the conversion of carbonyl groups into the desired methylidene functionalities. The synthesis would likely proceed through a bicyclo[3.1.1]heptan-6,7-dione intermediate. The sequential or simultaneous olefination of this diketone would yield the target diene.
The successful olefination of bridged bicyclic ketones has been documented in various contexts. For instance, the Tebbe olefination has been employed in the synthesis of 2-azaspiro[3.3]heptanes from N-Boc-protected 2-azetidinone, demonstrating its utility in generating exocyclic double bonds on strained ring systems. semanticscholar.org Similarly, the Wittig reaction is a well-established method for converting ketones to alkenes and has been referenced in the context of bicyclic sulfonamide derivatives. google.com The choice of the olefination reagent and reaction conditions would be critical to overcome potential steric hindrance and achieve high yields. For instance, the Nysted reagent has been successfully used for methylenation where Wittig or Petasis reagents failed. acs.org
Challenges and Solutions for Highly Unsaturated Site Incorporation
The introduction of two exocyclic double bonds into the bicyclo[3.1.1]heptane skeleton introduces significant ring strain. libretexts.org This strain arises from the distortion of bond angles from the ideal tetrahedral geometry and the creation of eclipsing interactions. libretexts.org The inherent strain in the bicyclo[3.1.1]heptane framework is further exacerbated by the sp²-hybridized carbons of the methylidene groups.
A primary challenge is the potential for rearrangement or decomposition of the strained diene product under the reaction conditions required for olefination. acs.org The synthesis of strained cyclic dienes can lead to spontaneous electrocyclization reactions, which would be an undesired side reaction in this case. nih.govowlstown.net
Solutions to these challenges may involve the use of mild and highly selective olefination reagents that operate under neutral or non-acidic conditions to prevent cationic rearrangements. Low-temperature reactions could also be employed to minimize side reactions and decomposition. The choice of solvent and the careful control of stoichiometry are also crucial parameters. Furthermore, the synthesis might be designed to introduce the double bonds in the final steps to avoid subjecting the highly strained diene to harsh reaction conditions.
Exploration of Novel Reaction Pathways and Reagents
The quest for more efficient and versatile syntheses of bicyclo[3.1.1]heptanes and their analogues has led to the exploration of novel reaction pathways and reagents. These innovative approaches often leverage the unique reactivity of strained ring systems.
Radical-mediated reactions have emerged as a powerful strategy. For example, a photocatalytic Minisci-like reaction has been developed to introduce various heterocycles at the bridgehead position of bicyclo[3.1.1]heptanes from readily available N-hydroxyphthalimide esters. nih.gov This method demonstrates the feasibility of generating bridgehead radicals on the bicyclo[3.1.1]heptane skeleton, which could potentially be trapped to form other functional groups.
Furthermore, the development of novel cycloaddition reactions continues to expand the synthetic toolbox. A Lewis acid-catalyzed higher-order [8+3] cycloaddition of bicyclo[1.1.0]butanes with troponoids has been reported for the synthesis of cycloheptatriene-fused hetero-bicyclo[3.1.1]heptanes. chemrxiv.org While leading to a different class of analogues, this work highlights the potential of using highly reactive intermediates to construct complex polycyclic systems based on the bicyclo[3.1.1]heptane core. The use of bicyclo[1.1.0]butanes as radical precursors in Fukuyama radical indolization reactions also represents an innovative approach to constructing polycyclic scaffolds containing the bicyclo[3.1.1]heptane motif. chemrxiv.org
Mechanistic Studies of Reactions Involving 6,7 Dimethylidenebicyclo 3.1.1 Heptane
Elucidation of Reaction Pathways and Transition State Analysis
Understanding the precise sequence of bond-forming and bond-breaking events is fundamental to predicting and controlling the outcomes of reactions with 6,7-dimethylidenebicyclo[3.1.1]heptane. This involves detailed analysis of transition states and the potential for multi-step pathways.
The [4+2] cycloaddition, or Diels-Alder reaction, is a hallmark reaction for conjugated dienes. For this compound, reaction with a dienophile could theoretically proceed through either a concerted or a stepwise mechanism. acs.orgresearchgate.net
Concerted Mechanism: In a concerted pathway, the two new sigma bonds are formed simultaneously, passing through a single, cyclic transition state. wikipedia.org This is typical for many Diels-Alder reactions and is often favored from an energetic standpoint. nih.govresearchgate.net Computational studies on various Diels-Alder reactions, including those involving strained or unconventional dienes, often show the concerted route to be lower in energy. acs.orgnih.gov
Stepwise Mechanism: Alternatively, the reaction could proceed stepwise, involving the formation of a diradical or zwitterionic intermediate. researchgate.net In this scenario, one sigma bond forms first, leading to an intermediate which then cyclizes to form the second bond and complete the ring. The high reactivity and inherent strain of the bicyclo[3.1.1]heptane system could potentially stabilize such an intermediate, making the stepwise pathway more competitive than in simpler, unstrained dienes. nih.gov Computational studies have shown that for some systems, the energy difference between the concerted and stepwise pathways can be small, and experimental evidence has pointed to competing mechanisms in certain intramolecular cycloadditions. nih.govresearchgate.net The choice between these pathways is influenced by factors such as the nature of the dienophile, solvent polarity, and the stability of the potential intermediate.
A comparative look at the energetic profiles often reveals key differences:
| Feature | Concerted Mechanism | Stepwise Mechanism |
| Transition State | Single, cyclic transition state | Two transition states with an intermediate |
| Intermediate | None | Diradical or zwitterionic intermediate |
| Stereospecificity | High (retention of dienophile stereochemistry) | Often lower; potential for loss of stereochemistry |
| Energetics | Often the lower energy pathway nih.govresearchgate.net | Can become competitive if the intermediate is stabilized nih.gov |
The formation of the bicyclo[3.1.1]heptane skeleton itself can proceed through pathways involving radical intermediates, suggesting that this compound could also engage in radical reactions. Strained molecules like bicyclo[1.1.0]butanes (BCBs), which serve as precursors to bicyclo[3.1.1]heptanes, readily undergo reactions via hemolytic cleavage of the central C-C bond to form diradical intermediates. nih.gov
Recent synthetic strategies have leveraged this reactivity:
Photochemical Cycloadditions: A photochemical formal (4+2) cycloaddition has been developed to convert bicyclo[1.1.1]pentan-1-amines into bicyclo[3.1.1]heptan-1-amines. This process proceeds through the generation of an intermediate imine diradical.
Radical Catalysis: A selective [2σ + 2σ] radical cycloaddition between bicyclo[1.1.0]butanes and cyclopropyl (B3062369) ketones provides access to highly substituted bicyclo[3.1.1]heptane derivatives. nih.gov This reaction is enabled by boronyl radical catalysis, which proceeds through a pyridine-assisted catalytic cycle. nih.gov Similarly, photoinduced [3σ+2σ] cycloadditions using cyclopropylamines and BCBs construct functionalized aminobicyclo[3.1.1]heptanes via distonic radical cation intermediates. nih.gov The Fukuyama radical indolization has also been adapted, using BCBs as radical precursors to build complex indolo-bicyclo[3.1.1]heptane scaffolds. chemrxiv.org
These studies underscore the accessibility of radical pathways in this chemical space. For this compound, radical addition to the diene system is a plausible reaction pathway, potentially leading to polymerization or the formation of unique adducts under radical-initiating conditions.
Pericyclic reactions are governed by the principles of orbital symmetry, famously encapsulated in the Woodward-Hoffmann rules. libretexts.org These rules dictate whether a given concerted reaction is "allowed" or "forbidden" under thermal or photochemical conditions based on the symmetry of the interacting frontier molecular orbitals (FMOs). jove.comstereoelectronics.org
[4+2] Cycloaddition: The Diels-Alder reaction of the 4π-electron diene system of this compound with a 2π-electron dienophile is a classic example of a thermally allowed pericyclic reaction. wikipedia.org The reaction proceeds via a suprafacial-suprafacial interaction ([π4s + π2s]), where the lobes of the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile overlap in-phase. jove.comstereoelectronics.org This concerted, symmetry-allowed pathway explains the high stereospecificity often observed in these reactions. msu.edu
Electrocyclic Reactions: The conjugated diene could also potentially undergo electrocyclic reactions. A thermal 4π-electron ring closure to form a four-membered ring would require a conrotatory motion of the terminal methylene (B1212753) groups. Conversely, a photochemical 4π cyclization would proceed via a disrotatory motion. msu.edu
Sigmatropic Rearrangements: As discussed below, orbital symmetry rules also govern the feasibility and stereochemical course of sigmatropic shifts. libretexts.org
Reactivity Profile of the Exocyclic Double Bonds (Dimethylidene Moieties)
The exocyclic double bonds in this compound are the primary sites of chemical reactivity. Their strained nature, arising from the rigid bicyclo[3.1.1]heptane core, significantly influences their participation in a variety of chemical transformations. The following subsections explore the mechanistic aspects of these reactions in detail.
The conjugated diene system of the dimethylidene groups makes this compound a candidate for cycloaddition reactions, most notably the Diels-Alder reaction. In this context, the compound can act as the diene component, reacting with a dienophile.
Bimolecular Diels-Alder Reactions:
In a typical Diels-Alder reaction, this compound would react with an electron-deficient alkene or alkyne (the dienophile) to form a new six-membered ring. The reaction is a [4+2] cycloaddition, involving the four π-electrons of the diene and the two π-electrons of the dienophile. organic-chemistry.orgsigmaaldrich.commasterorganicchemistry.com The concerted mechanism proceeds through a cyclic transition state. pressbooks.pub The reactivity of the diene is enhanced by electron-donating groups, while electron-withdrawing groups on the dienophile facilitate the reaction by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgrsc.org
The stereochemistry of the Diels-Alder reaction is a key aspect. When a cyclic diene is used, the reaction can lead to the formation of bridged bicyclic products, with the possibility of endo and exo isomers. wikipedia.org The "endo rule" generally predicts the preferential formation of the endo product due to secondary orbital interactions, where the substituents on the dienophile are oriented towards the developing π-system of the diene. wikipedia.org
A hypothetical reaction between this compound and a generic dienophile, such as maleic anhydride, is depicted below. The reaction would be expected to yield a tricyclic adduct.
Table 1: Hypothetical Diels-Alder Reaction Parameters
| Reactant 1 | Reactant 2 | Reaction Type | Key Mechanistic Feature | Expected Product Stereochemistry |
| This compound | Maleic Anhydride | [4+2] Cycloaddition | Concerted, cyclic TS | Predominantly endo adduct |
| This compound | Dimethyl Acetylenedicarboxylate | [4+2] Cycloaddition | Concerted, cyclic TS | Formation of a diene adduct |
Unimolecular Cycloadditions:
Currently, there is a lack of specific literature detailing unimolecular cycloaddition reactions of this compound. Such reactions would likely require specific functionalization of the molecule to enable an intramolecular cycloaddition, where the dienophile is tethered to the diene system.
The strained nature of the exocyclic double bonds in this compound suggests that it could undergo polymerization or oligomerization. The mechanism of such a process would likely fall into one of the major classes of chain-growth polymerization: cationic, anionic, or free-radical polymerization.
Cationic Polymerization:
Initiation of cationic polymerization would involve the reaction of one of the double bonds with a cationic initiator (an electrophile). This would generate a carbocation on the bicyclic framework. Propagation would then proceed by the attack of the carbocation on the double bond of another monomer molecule. The stability of the resulting carbocation is crucial for the feasibility of this mechanism. Due to the strain and geometry of the bicyclo[3.1.1]heptane system, the stability of the potential carbocationic intermediates would need to be carefully considered. Low temperatures are often employed in cationic polymerizations to suppress termination and transfer reactions. stanford.edu
Anionic Polymerization:
Anionic polymerization is initiated by a nucleophile, which attacks one of the double bonds to form a carbanion. This mechanism is generally favored by monomers with electron-withdrawing groups. For this compound, the presence of only alkyl substituents makes it a less likely candidate for anionic polymerization compared to monomers activated by such groups. However, living anionic polymerization has been successfully applied to other diene derivatives. rsc.orgrsc.orgresearchgate.net
Free-Radical Polymerization:
This mechanism involves initiation by a free radical, which adds to a double bond to form a new radical species. This radical then propagates by adding to subsequent monomer units. The reactivity in free-radical polymerization is generally less sensitive to the electronic nature of the substituents compared to ionic polymerizations.
Table 2: Potential Polymerization Mechanisms
| Polymerization Type | Initiator Type | Key Intermediate | Factors Favoring the Mechanism |
| Cationic | Electrophile | Carbocation | Stabilization of the resulting carbocation on the bicyclic frame. |
| Anionic | Nucleophile | Carbanion | Less likely due to the electron-donating nature of alkyl groups. |
| Free-Radical | Radical | Radical | General applicability to a wide range of olefinic monomers. |
The exocyclic double bonds of this compound are susceptible to both electrophilic and nucleophilic attack, a reactivity pattern common to strained alkenes.
Electrophilic Addition:
In an electrophilic addition, an electrophile attacks one of the π-bonds, leading to the formation of a carbocationic intermediate. This intermediate is then attacked by a nucleophile to give the final addition product. The regioselectivity of the initial attack would be governed by the relative stability of the possible carbocationic intermediates. The strain in the bicyclic system could influence the stability and potential rearrangement of these intermediates.
Nucleophilic Addition:
Direct nucleophilic attack on an unactivated alkene is generally unfavorable. However, in the case of conjugated systems, nucleophilic conjugate addition (or 1,4-addition) can occur. wikipedia.org This type of reaction is facilitated by the presence of an electron-withdrawing group in conjugation with the diene system. For this compound, which lacks such activating groups, nucleophilic addition would likely require highly reactive nucleophiles or specific reaction conditions that enhance the electrophilicity of the double bonds. The Michael addition is a well-known example of a conjugate nucleophilic addition. masterorganicchemistry.com
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the molecular structure of 6,7-Dimethylidenebicyclo[3.1.1]heptane in solution. Both one-dimensional (¹H, ¹³C) and advanced two-dimensional experiments are essential for assigning all proton and carbon signals and confirming the intricate connectivity within the bicyclic system.
While specific literature detailing the complete 2D NMR assignment of this compound is not widely available, the characterization of its monomer structure is crucial for studies on its polymerization. nih.gov The expected chemical shifts can be inferred from the known spectra of related pinane (B1207555) derivatives and general knowledge of diene spectroscopy. nih.govauremn.org
Two-dimensional NMR experiments are indispensable for confirming the complex structure:
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal to its corresponding carbon atom in the molecule. For instance, the olefinic protons of the methylidene groups would show correlations to their respective sp² hybridized carbon atoms.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space correlations between protons that are in close proximity, providing vital information about the molecule's stereochemistry and conformation. For the bicyclo[3.1.1]heptane system, NOESY would reveal the spatial relationships between the methyl groups and the protons on the four-membered ring, helping to define the puckered conformation of the bicyclic core.
The following table represents hypothetical but expected ¹H and ¹³C NMR chemical shifts for this compound based on its structure and data from analogous compounds.
| Atom No. | C/H | Multiplicity | ¹H Chemical Shift (ppm, hypothetical) | ¹³C Chemical Shift (ppm, hypothetical) | Key HMBC Correlations (H to C) |
| 1 | CH | m | 2.5 - 2.7 | 45 - 50 | C5, C2, C7, C6 |
| 2 | CH₂ | m | 2.2 - 2.4 | 30 - 35 | C1, C3, C6 |
| 3 | CH₂ | m | 2.0 - 2.2 | 25 - 30 | C2, C4, C5 |
| 4 | CH₂ | m | 2.0 - 2.2 | 25 - 30 | C3, C5 |
| 5 | CH | m | 2.5 - 2.7 | 40 - 45 | C1, C4, C6, C8, C9 |
| 6 | C | - | - | 145 - 150 | - |
| 7 | C | - | - | 145 - 150 | - |
| 8 | =CH₂ | s | 4.8 - 5.0 | 105 - 110 | C7, C1, C5 |
| 9 | =CH₂ | s | 4.7 - 4.9 | 105 - 110 | C6, C5 |
| 10 | CH₃ | s | 1.2 - 1.4 | 20 - 25 | C1, C5, C9 |
| 11 | CH₃ | s | 0.8 - 1.0 | 20 - 25 | C1, C5, C9 |
Note: This table is illustrative. Actual values would require experimental verification.
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in their solid form. mdpi.comst-andrews.ac.ukmdpi.com Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, which contain rich structural information. st-andrews.ac.uk For a molecule like this compound, ssNMR could provide insights into:
Conformational Polymorphism: It could identify if the compound crystallizes in different packing arrangements or with different molecular conformations.
Packing Effects: Analysis of chemical shifts and intermolecular correlations can reveal how molecules are arranged in the crystal lattice.
Molecular Dynamics: ssNMR can probe dynamic processes in the solid state, such as methyl group rotation or subtle conformational fluctuations of the bicyclic ring.
Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would be used to acquire high-resolution ¹³C spectra, while advanced 2D experiments could establish through-space proximities. mdpi.com However, there is no specific literature available detailing the solid-state NMR analysis of this compound.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Strain Assessment
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. youtube.com They are excellent for identifying functional groups and can also provide information about molecular strain.
For this compound, key vibrational modes would include:
C=C Stretching: The two exocyclic double bonds would give rise to characteristic stretching vibrations. Conjugated dienes typically show two C=C stretching bands in the Raman spectrum around 1600-1650 cm⁻¹. nih.gov
=C-H Stretching and Bending: The sp² C-H bonds of the methylidene groups would have stretching frequencies above 3000 cm⁻¹ and out-of-plane bending modes (wagging) around 890-910 cm⁻¹, which are characteristic of terminal alkenes.
C-H Stretching: The sp³ C-H bonds of the bicyclic framework would show stretching vibrations just below 3000 cm⁻¹.
Ring Strain: The strained bicyclo[3.1.1]heptane system, particularly the four-membered ring, would influence the frequencies and intensities of skeletal vibrations. Raman spectroscopy is particularly sensitive to the symmetric vibrations of the carbon skeleton and can be a useful probe for ring strain.
While a specific spectrum for this compound is not published, the IR spectrum of its close isomer, β-pinene (which contains one endocyclic and one exocyclic double bond), provides a useful comparison for expected functional group absorptions. nist.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source |
| =C-H (sp²) | Stretching | 3070 - 3090 | Inferred |
| -C-H (sp³) | Stretching | 2850 - 2960 | nist.gov |
| C=C (conjugated) | Stretching | 1600 - 1650 | nih.gov |
| CH₂ | Scissoring | ~1465 | nist.gov |
| CH₃ | Bending (asymmetric) | ~1450 | nist.gov |
| CH₃ | Bending (symmetric) | ~1370 | nist.gov |
| =CH₂ | Out-of-plane bend | 890 - 910 | Inferred |
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C₁₀H₁₄), HRMS would confirm the elemental composition.
Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), provide detailed structural information by breaking the molecular ion into smaller fragments. wikipedia.orglibretexts.org The fragmentation pattern is a molecular fingerprint. For the bicyclo[3.1.1]heptane skeleton, fragmentation is heavily influenced by the strained ring system and the stability of the resulting carbocations.
Based on studies of the closely related isomers α- and β-pinene, the fragmentation of the protonated molecular ion of this compound would be expected to proceed through pathways that relieve ring strain. nih.gov Key fragmentation pathways would likely involve:
Retro-Diels-Alder (RDA) Reaction: Although the diene is exocyclic, RDA-type cleavages of the six-membered ring are common in pinane systems, which could lead to the loss of neutral molecules like isobutene or propene.
Loss of Methyl Groups: Cleavage of a methyl radical (·CH₃) is a common fragmentation pathway for compounds containing gem-dimethyl groups.
Ring Opening: The strained four-membered ring can open, leading to a variety of rearranged fragment ions.
A study on protonated β-pinene showed that the primary dissociation reactions lead to the loss of neutral propene and isobutene, with the relative abundance of the resulting fragments being dependent on the initial site of protonation. nih.gov
X-ray Crystallography and Electron Diffraction for Solid-State Structure Determination
X-ray crystallography and electron diffraction are the most powerful techniques for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate bond lengths, bond angles, and torsional angles. nih.gov This would allow for an exact measurement of the conformation of the bicyclic system and the geometry of the exocyclic diene.
However, obtaining a single crystal suitable for X-ray diffraction can be challenging for reactive, volatile liquids like many terpenes. To date, no crystal structure for this compound has been reported in the crystallographic databases. If a suitable crystal were obtained, this technique would provide the definitive solid-state structure, which would be invaluable for calibrating computational models and understanding packing forces.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment
This compound is a chiral molecule, existing as two enantiomers due to the stereocenters at the bridgehead positions (C1 and C5). Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are essential for studying these chiral molecules. nih.govacs.org CD measures the differential absorption of left- and right-circularly polarized light, which is non-zero only for chiral molecules. nih.gov
The conjugated diene system in this compound constitutes a chromophore that absorbs in the UV-visible region. This chromophore is located within a chiral environment, meaning the molecule should exhibit a distinct CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the molecule's absolute configuration. By comparing the experimental CD spectrum with spectra predicted by quantum-chemical calculations, the absolute configuration (e.g., (1R,5S) or (1S,5R)) can be unambiguously assigned.
While no specific CD spectrum for this compound is available in the literature, studies on related chiral terpenes like (-)-β-pinene demonstrate the utility of chiroptical methods like Raman Optical Activity (ROA) for probing chirality. researchgate.net
Advanced Chemical Transformations and Potential Applications of 6,7 Dimethylidenebicyclo 3.1.1 Heptane in Chemical Science
Role as a Strained Building Block in Supramolecular Chemistry and Molecular Machines
The unique three-dimensional structure and inherent strain of the bicyclo[3.1.1]heptane skeleton make 6,7-dimethylidenebicyclo[3.1.1]heptane a compelling building block for the construction of intricate supramolecular assemblies. The defined geometry of the bicyclic core can be exploited to direct the spatial arrangement of interacting moieties, a crucial aspect in the design of host-guest systems and self-assembled nanostructures. While specific research on the direct application of this compound in supramolecular chemistry is emerging, the broader class of bicyclic compounds is recognized for its potential in creating pre-organized scaffolds that can reduce the entropic penalty of binding events.
In the context of molecular machines, the rigid yet conformationally dynamic nature of the bicyclo[3.1.1]heptane framework could be harnessed to create molecular-level switches or rotors. The controlled reaction of the exocyclic double bonds could induce significant conformational changes within a larger molecular assembly, translating a chemical stimulus into mechanical motion. Although detailed examples with this compound are not yet prevalent in the literature, the foundational principles of using strained organic molecules in the design of molecular machinery suggest its potential in this innovative field.
Scaffold Design for Advanced Materials Development
The reactivity of the diene system in this compound opens avenues for its use as a monomer or cross-linking agent in the development of advanced materials with tailored properties.
The polymerization of conjugated dienes is a cornerstone of synthetic rubber production and advanced materials science. The polymerization of this compound can proceed via 1,4-addition, leading to a polymer backbone containing repeating bicyclic units with endocyclic double bonds. This process would yield a polymer with a unique combination of rigidity from the bicyclic core and functionality from the remaining double bonds, which can be used for subsequent cross-linking or derivatization.
The strain within the bicyclo[3.1.1]heptane ring system can influence the polymerization kinetics and the properties of the resulting polymer. The polymerization of strained olefins, in general, is a powerful tool for creating polymers with well-defined microstructures. The stereochemistry of the repeating units in the polymer chain, whether isotactic or atactic, would significantly impact the material's physical properties, such as its crystallinity, thermal stability, and mechanical strength.
Table 1: Potential Polymerization Characteristics of this compound
| Feature | Description | Potential Impact |
| Monomer Structure | Rigid bicyclic diene | High glass transition temperature (Tg) in the resulting polymer, thermal stability. |
| Polymerization Mode | 1,4-addition | Introduction of endocyclic double bonds in the polymer backbone for cross-linking. |
| Stereochemistry | Potential for stereocontrol | Tuning of mechanical and thermal properties of the polymer. |
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with applications in gas storage, separation, and catalysis. The design of these materials relies on the use of rigid organic linkers to create a well-defined porous structure. The rigid bicyclo[3.1.1]heptane core of this compound, after suitable functionalization, could serve as a novel three-dimensional linker for the synthesis of COFs and MOFs.
The derivatization of the diene system to include coordinating groups such as carboxylic acids or amines would allow for its integration into MOF and COF structures. The non-planar geometry of the bicyclic unit would lead to the formation of complex, three-dimensional pore networks, potentially offering unique selectivity in separation applications or novel catalytic environments. While the use of linkers with tunable properties is an active area of research in MOF and COF chemistry, the specific application of this compound derivatives is an area ripe for exploration.
Advanced Concepts in Bioisosterism: Conformational and Electronic Mimicry of Aromatic Systems in Chemical Design (excluding biological outcomes)
One of the most promising areas of application for the bicyclo[3.1.1]heptane scaffold is in medicinal chemistry, where it is recognized as a bioisostere for the meta-substituted phenyl ring. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. The focus here is on the chemical and physical mimicry, independent of the biological results.
The geometry of the bicyclo[3.1.1]heptane core positions substituents at the 1 and 5 positions in a spatial arrangement that closely mimics the 1,3-disubstitution pattern of a benzene (B151609) ring. This structural similarity allows for the replacement of flat, aromatic moieties in drug candidates with three-dimensional, saturated scaffolds, a strategy often referred to as "escaping from flatland." This substitution can lead to improved physicochemical properties. The replacement of a phenyl ring with a bicyclo[1.1.1]pentane (BCP) or bicyclo[2.2.2]octane (BCO) has been shown to be an effective strategy, and bicyclo[3.1.1]heptane offers a geometrically distinct alternative.
The electronic properties of the this compound are distinct from an aromatic ring. The diene system is electron-rich and capable of participating in a different set of non-covalent interactions compared to the delocalized π-system of a benzene ring. This difference in electronic character can be a powerful tool in chemical design, allowing for the fine-tuning of a molecule's properties by replacing an aromatic ring with a non-aromatic, conformationally restricted mimic. The development of synthetic routes to functionalized bicyclo[3.1.1]heptane derivatives is an active area of research, driven by their potential as bioisosteres.
Table 2: Comparison of Bicyclo[3.1.1]heptane and Phenyl Ring as Scaffolds
| Property | Bicyclo[3.1.1]heptane Scaffold | Phenyl Ring |
| Geometry | Three-dimensional, rigid | Planar |
| Substitution Pattern Mimicry | 1,5-disubstitution mimics meta-substituted benzene | Native aromatic substitution patterns |
| Electronic Character | Saturated core (aliphatic) | Aromatic, delocalized π-system |
| Solubility | Generally higher aqueous solubility | Can contribute to lower solubility |
Directed Derivatization for Exploring Novel Chemical Space and Synthetic Targets
The rich reactivity of the exocyclic diene system in this compound provides a gateway to a wide array of novel chemical structures. The diene can readily participate in cycloaddition reactions, such as the Diels-Alder reaction, to form complex polycyclic systems in a single step. This allows for the rapid construction of molecular complexity from a relatively simple starting material.
Furthermore, the double bonds can be subjected to a variety of transformations, including hydrogenation, epoxidation, dihydroxylation, and ozonolysis, to introduce a diverse range of functional groups. These transformations can be directed to occur stereoselectively, taking advantage of the steric environment of the bicyclic framework. The ability to functionalize the molecule in a controlled manner is crucial for its use as a versatile building block in the synthesis of new materials and biologically relevant molecules. The development of methods for the synthesis of functionalized bicyclo[3.1.1]heptanes is key to unlocking their full potential in chemical science.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6,7-dimethylidenebicyclo[3.1.1]heptane, and what are their key challenges?
- Methodology : The compound can be synthesized via cycloaddition reactions or structural modifications of bicyclic terpenes (e.g., pinene derivatives). For example, photochemical or thermal [2+2] cycloadditions of dienes have been used for similar bicyclic systems. Key challenges include controlling regio- and stereoselectivity during ring formation and minimizing side reactions like polymerization. Purification often requires fractional distillation or preparative chromatography due to the compound's volatility and structural similarity to byproducts .
Q. How can researchers confirm the structural integrity of this compound?
- Methodology : Combine spectroscopic techniques:
- NMR : Analyze and spectra for characteristic signals of methylidene groups (δ ~4.5–5.5 ppm for protons, δ ~110–130 ppm for carbons) and bridgehead carbons.
- Mass Spectrometry (MS) : Compare fragmentation patterns with NIST reference data (e.g., m/z 136 for molecular ion [CH]) .
- IR Spectroscopy : Identify olefinic C=C stretching vibrations (~1650 cm) and methyl group absorptions .
Q. What are the critical physical properties of this compound for experimental design?
- Key Data :
| Property | Value | Source |
|---|---|---|
| Density | 0.914 g/cm | |
| Boiling Point | 112.6°C at 760 mmHg | |
| Refractive Index | 1.488 |
- These properties inform solvent selection, distillation conditions, and stability assessments during storage .
Advanced Research Questions
Q. How can researchers design cytotoxicity experiments for this compound, and what controls are essential?
- Methodology :
- In vitro : Use prostate cancer cell lines (e.g., LNCaP, PC3) with MTT/WST-1 assays to measure IC. Include controls for solvent effects (e.g., DMSO) and positive controls (e.g., cisplatin) .
- In vivo : Administer the compound in murine xenograft models. Monitor tumor volume, body weight, and organ toxicity. Validate results with histopathology and biomarker analysis (e.g., PSA for prostate cancer) .
- Data Contradictions : Discrepancies between in vitro and in vivo efficacy may arise from bioavailability or metabolic differences. Address these via pharmacokinetic profiling (e.g., HPLC-MS for plasma concentration) .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Case Example : If experimental NMR shifts deviate from computational predictions (e.g., DFT calculations), consider:
- Dynamic Effects : Conformational flexibility may average signals. Use variable-temperature NMR to "freeze" conformers.
- Impurity Interference : Cross-validate with GC-MS to detect co-eluting isomers (e.g., verbenol derivatives, m/z 152) .
Q. How does the methylidene group influence the compound's reactivity in Diels-Alder reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
